molecular formula C18H17N5O B2505761 6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415511-69-0

6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2505761
CAS No.: 2415511-69-0
M. Wt: 319.368
InChI Key: LISXJIGVHFYSMW-UHFFFAOYSA-N
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Description

6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by hydrogenation and cyclization steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the synthetic routes for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and heterocyclic compounds with similar structures. Examples include:

Uniqueness

What sets 6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISXJIGVHFYSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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